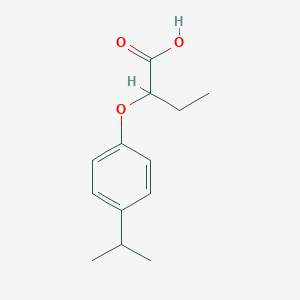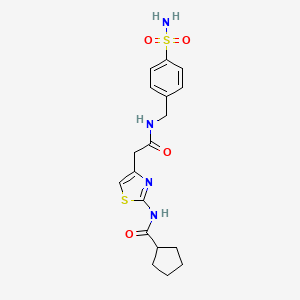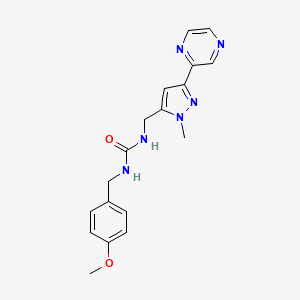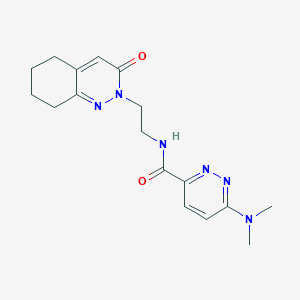
6-(dimethylamino)-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)pyridazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(dimethylamino)-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C17H22N6O2 and its molecular weight is 342.403. The purity is usually 95%.
BenchChem offers high-quality 6-(dimethylamino)-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)pyridazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(dimethylamino)-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)pyridazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cytotoxic Activity of Carboxamide Derivatives
Research on carboxamide derivatives, similar in structural complexity to the compound , has shown promising results in cytotoxic activities against various cancer cell lines. The synthesis of such compounds and their effect on murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines highlight the potential of these molecules in cancer research. The compounds demonstrated potent cytotoxic properties, with some showing IC(50) values less than 10 nM, indicating significant potential for therapeutic applications in oncology (Deady et al., 2003).
Anticancer Activity of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives
Another study explored the synthesis of Pyrazolo[3,4-d]pyrimidin-4-one derivatives, revealing their anticancer activity on the MCF-7 human breast adenocarcinoma cell line. These compounds, including those with potent inhibitory activities, underscore the chemical scaffold's utility in developing new anticancer agents, highlighting the broader class of compounds' relevance to cancer therapy research (Abdellatif et al., 2014).
Synthesis and Antimicrobial Activity of Thio-substituted Derivatives
Further extending the scope to antimicrobial research, the synthesis of new thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives has been explored. These compounds underwent in vitro screening for their antimicrobial activities, demonstrating the potential of such chemical frameworks in the development of new antimicrobial agents. This approach is indicative of the compound's potential applicability in addressing microbial resistance through novel therapeutic agents (Gad-Elkareem et al., 2011).
Antitumor and Antioxidant Activities of Benzothiophenes
In the realm of heterocyclic chemistry, the synthesis of benzothiophenes and their derivatives has been investigated for antitumor and antioxidant activities. These studies provide a foundation for understanding how structural modifications can influence biological activity, suggesting pathways for designing molecules with enhanced therapeutic profiles. The research underscores the significance of heterocyclic compounds in developing new treatments for cancer and oxidative stress-related diseases (Bialy & Gouda, 2011).
Eigenschaften
IUPAC Name |
6-(dimethylamino)-N-[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)ethyl]pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O2/c1-22(2)15-8-7-14(19-20-15)17(25)18-9-10-23-16(24)11-12-5-3-4-6-13(12)21-23/h7-8,11H,3-6,9-10H2,1-2H3,(H,18,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUVNZSESHZZJN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)C(=O)NCCN2C(=O)C=C3CCCCC3=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(dimethylamino)-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)pyridazine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

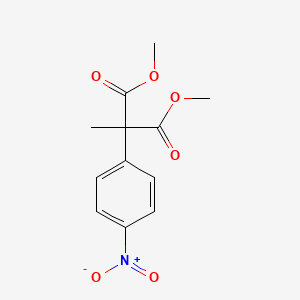

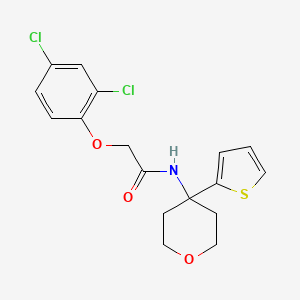
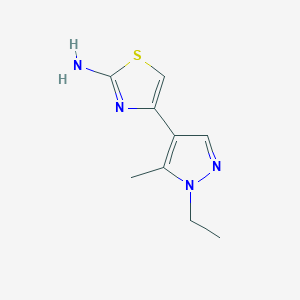

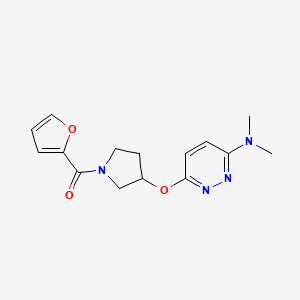
![5,6-Dimethyl-7-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2393622.png)
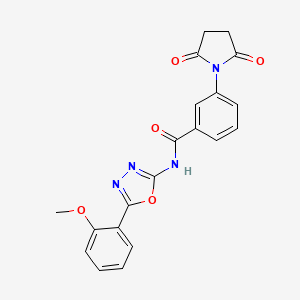
![2-{2-[(3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B2393627.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-methoxy-5-(morpholinosulfonyl)benzamide](/img/structure/B2393630.png)

